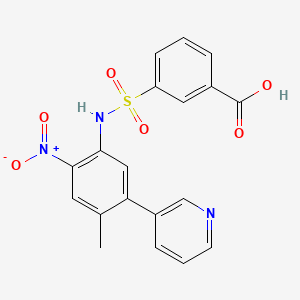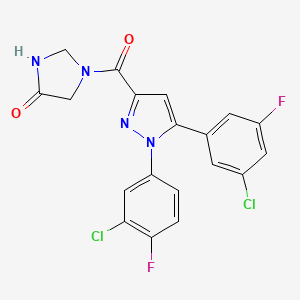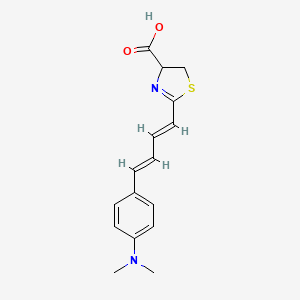
Alofanib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alofanib is a small-molecule allosteric inhibitor that targets the extracellular domain of fibroblast growth factor receptor 2 (FGFR2). It has shown promise in the treatment of advanced gastric cancer, particularly in patients who have undergone extensive prior treatments .
Mechanism of Action
Alofanib is a novel small-molecule allosteric inhibitor that primarily targets the Fibroblast Growth Factor Receptor 2 (FGFR2) . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the molecular and cellular effects of this compound.
Target of Action
This compound’s primary target is the Fibroblast Growth Factor Receptor 2 (FGFR2) . FGFR2 is a transmembrane receptor tyrosine kinase that plays a crucial role in various cellular processes such as development, tissue repair, and wound healing . Aberrant signaling of FGFR2 is implicated in a multitude of cancer types .
Mode of Action
This compound acts as an allosteric inhibitor that binds to the non-active extracellular site of FGFR2 . This binding disrupts the receptor’s interaction with its ligand, thereby inhibiting the phosphorylation of FRS2α . This disruption prevents the activation of the FGFR2 signaling pathway, which is often overactive in various types of cancer .
Biochemical Pathways
The inhibition of FGFR2 by this compound affects the downstream signaling pathways that are typically activated by FGFR2. These include the PI3K-PKB, RAS-MAPK, phospholipase C gamma (PLCγ), and signal transducer and activator of transcription proteins (STAT) pathways . By inhibiting these pathways, this compound can potentially halt the proliferation and migration of cancer cells .
Pharmacokinetics
This compound is administered intravenously, and its pharmacokinetics have been studied in preclinical models . The compound exhibits a dose-dependent effect on tumor growth .
Result of Action
This compound’s action results in significant tumor growth delay . It inhibits the growth of FGFR2-expressing cells, demonstrating potent effects on ovarian cancer growth in preclinical studies . This compound also decreases the number of vessels in the tumor and the number of Ki-67-positive cells, indicating a reduction in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alofanib involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Alofanib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Alofanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study allosteric inhibition mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving FGFR2.
Medicine: Explored as a therapeutic agent for treating advanced gastric cancer and other FGFR2-related malignancies.
Industry: Potential applications in the development of targeted cancer therapies.
Comparison with Similar Compounds
Erdafitinib: A pan-FGFR inhibitor with activity against multiple FGFR isoforms.
Pemigatinib: Another FGFR inhibitor with selectivity for FGFR1, FGFR2, and FGFR3.
Infigratinib: Targets FGFR1, FGFR2, and FGFR3, used in the treatment of cholangiocarcinoma.
Uniqueness of Alofanib: this compound is unique in its allosteric inhibition mechanism, specifically targeting the extracellular domain of FGFR2. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in FGFR2-related cancers .
Properties
IUPAC Name |
3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGQIASFYWKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612888-66-0 |
Source


|
| Record name | Alofanib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALOFANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)






![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one;sulfuric acid](/img/structure/B605270.png)
